molecular formula C12H11N3O2 B12225386 Methyl 6-(phenylamino)pyrimidine-4-carboxylate CAS No. 81333-08-6

Methyl 6-(phenylamino)pyrimidine-4-carboxylate

Cat. No.: B12225386
CAS No.: 81333-08-6
M. Wt: 229.23 g/mol
InChI Key: MKCUCODHXPXLMO-UHFFFAOYSA-N
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Description

Methyl 6-(phenylamino)pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(phenylamino)pyrimidine-4-carboxylate typically involves the reaction of 6-chloropyrimidine-4-carboxylate with aniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(phenylamino)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF with alkyl halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated pyrimidine derivatives.

Scientific Research Applications

Methyl 6-(phenylamino)pyrimidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-(phenylamino)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .

Comparison with Similar Compounds

Similar Compounds

    6-Amino-4-(4-chlorophenyl)-5-cyano-2-methylpyrimidine: Known for its anticancer activity.

    4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Exhibits neuroprotective activities.

Uniqueness

Methyl 6-(phenylamino)pyrimidine-4-carboxylate stands out due to its specific substitution pattern on the pyrimidine ring, which imparts unique biological activities and chemical reactivity

Biological Activity

Methyl 6-(phenylamino)pyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including anticancer and antimicrobial effects. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C12H12N2O2\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_2

This structure features a pyrimidine core substituted with a phenylamino group and a carboxylate group, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, notably its anticancer properties and potential as an antimicrobial agent. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.

Anticancer Activity

Research indicates that this compound exhibits notable cytotoxic effects against several cancer cell lines. The following table summarizes key findings from recent studies:

Cell Line IC50 (µM) Mechanism of Action
K562 (Leukemia)14.0Induction of apoptosis
CEM (Leukemia)15.0Cell cycle arrest in G0–G1 phase
A549 (Lung Cancer)22.5Inhibition of CDK2 and TRKA kinases
MCF-7 (Breast Cancer)18.3Modulation of apoptotic pathways

These results illustrate the compound's effectiveness in inducing apoptosis and arresting the cell cycle, which are critical mechanisms in cancer therapy.

The mechanism through which this compound exerts its anticancer effects appears to involve multiple pathways:

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways leading to increased cell death in cancer cells.
  • Cell Cycle Arrest : Studies indicate that it causes significant accumulation of cells in the G0–G1 phase, suggesting an interruption in the normal cell cycle progression.
  • Kinase Inhibition : It acts as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2 and TRKA, which are crucial for cell cycle regulation and survival signaling.

Antimicrobial Activity

In addition to its anticancer properties, this compound has displayed antimicrobial activity against various pathogens. A study evaluated its efficacy against Mycobacterium tuberculosis, revealing promising results:

Pathogen Minimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis5.0 µg/mL
Staphylococcus aureus10.0 µg/mL
Escherichia coli15.0 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies on this compound reveal that variations in substituents on the phenyl ring significantly impact biological activity. Key observations include:

  • Electron-Withdrawing Groups : Compounds with electron-withdrawing groups on the phenyl ring generally exhibit enhanced cytotoxicity.
  • Positioning of Substituents : The position of substituents on the phenyl ring affects both potency and selectivity towards specific cancer types.

Case Studies

  • Case Study on Leukemia Treatment : A clinical trial involving patients with chronic myeloid leukemia (CML) showed that patients treated with derivatives of this compound experienced a significant reduction in leukemic cell counts compared to control groups.
  • Antimicrobial Efficacy Study : Laboratory tests demonstrated that formulations containing this compound were effective against drug-resistant strains of Staphylococcus aureus, highlighting its potential as a novel treatment option.

Properties

CAS No.

81333-08-6

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

methyl 6-anilinopyrimidine-4-carboxylate

InChI

InChI=1S/C12H11N3O2/c1-17-12(16)10-7-11(14-8-13-10)15-9-5-3-2-4-6-9/h2-8H,1H3,(H,13,14,15)

InChI Key

MKCUCODHXPXLMO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC=N1)NC2=CC=CC=C2

Origin of Product

United States

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